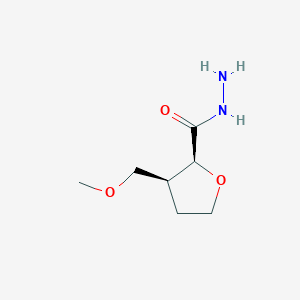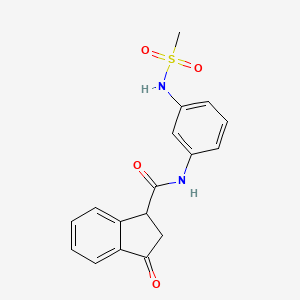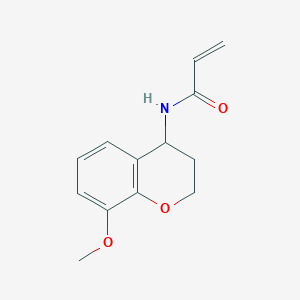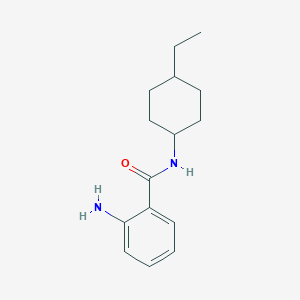
(2S,3S)-3-(Methoxymethyl)oxolane-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3S)-3-(Methoxymethyl)oxolane-2-carbohydrazide, also known as MOC or 3-MOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazide derivative of oxolane and has a molecular formula of C7H14N2O3. In
Scientific Research Applications
Analytical Methods in Pharmaceutical Research
Sophisticated analytical techniques have been developed for the determination of pharmaceuticals, including anti-diabetic drugs like Empagliflozin, which shares a structural motif with the compound of interest (Danao, 2021). These methods encompass spectrophotometry, chromatography, and more, highlighting the compound's relevance in improving the quality control of pharmaceutical products.
Therapeutic Potential and Drug Development
Compounds structurally related to “(2S,3S)-3-(Methoxymethyl)oxolane-2-carbohydrazide” have shown promising therapeutic applications. For instance, hydroxycitric acid, with a similar stereochemical configuration, exhibits potential in treating obesity and diabetes due to its effects on fatty acid synthesis and carbohydrate metabolism (Yamada, Hida, & Yamada, 2007). This underscores the compound's potential in contributing to novel therapeutic strategies.
Material Science and Corrosion Inhibition
In the field of material sciences, carbohydrate polymers analogous in function to “this compound” have been identified as effective corrosion inhibitors for metals, demonstrating the compound's potential in enhancing the durability and longevity of metal products (Umoren & Eduok, 2016).
Sustainable Solvents in Extraction Processes
The search for sustainable and less toxic solvents in the extraction of natural products has led to the exploration of compounds like 2-methyloxolane, which shares a similar functional group with the compound . Such research highlights the role of these compounds in promoting greener chemical processes and reducing reliance on hazardous solvents (Rapinel et al., 2020).
properties
IUPAC Name |
(2S,3S)-3-(methoxymethyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-11-4-5-2-3-12-6(5)7(10)9-8/h5-6H,2-4,8H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKKJNOVCIXWRD-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCOC1C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCO[C@@H]1C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2797775.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2797776.png)




![Ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2797781.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2797782.png)
![(E)-2-(1,3-benzodioxol-5-yl)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2797783.png)

![5-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2797792.png)